molecular formula C9H14O B12683277 (1alpha,2alpha,5alpha)-2,5-Dimethylcyclohex-3-ene-1-carbaldehyde CAS No. 35145-02-9

(1alpha,2alpha,5alpha)-2,5-Dimethylcyclohex-3-ene-1-carbaldehyde

Cat. No.: B12683277
CAS No.: 35145-02-9
M. Wt: 138.21 g/mol
InChI Key: HPEDKIIUXMEXNR-DJLDLDEBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1alpha,2alpha,5alpha)-2,5-Dimethylcyclohex-3-ene-1-carbaldehyde is an organic compound with a unique structure characterized by a cyclohexene ring substituted with two methyl groups and an aldehyde functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1alpha,2alpha,5alpha)-2,5-Dimethylcyclohex-3-ene-1-carbaldehyde can be achieved through several methods. One common approach involves the annulation of cyclopropenes with aminocyclopropanes using an organic or iridium photoredox catalyst under blue LED irradiation . This method provides good yields and high diastereoselectivity, making it suitable for producing valuable bicyclic scaffolds.

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of these methods are often proprietary and vary depending on the manufacturer.

Chemical Reactions Analysis

Types of Reactions

(1alpha,2alpha,5alpha)-2,5-Dimethylcyclohex-3-ene-1-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

    Reduction: The aldehyde group can be reduced to form alcohols.

    Substitution: The compound can undergo substitution reactions at the cyclohexene ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and solvents to ensure the desired product formation.

Major Products

The major products formed from these reactions include carboxylic acids, alcohols, and substituted cyclohexene derivatives, depending on the specific reaction and conditions used.

Scientific Research Applications

(1alpha,2alpha,5alpha)-2,5-Dimethylcyclohex-3-ene-1-carbaldehyde has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing complex organic molecules and studying reaction mechanisms.

    Biology: The compound is investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including as a precursor for drug development.

    Industry: It is used in the production of fragrances, flavors, and other industrial chemicals.

Mechanism of Action

The mechanism of action of (1alpha,2alpha,5alpha)-2,5-Dimethylcyclohex-3-ene-1-carbaldehyde involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1alpha,2alpha,5alpha)-2,5-Dimethylcyclohex-3-ene-1-carbaldehyde is unique due to its specific substitution pattern and the presence of an aldehyde functional group. This combination of features gives it distinct chemical and biological properties compared to other similar compounds.

Properties

CAS No.

35145-02-9

Molecular Formula

C9H14O

Molecular Weight

138.21 g/mol

IUPAC Name

(1S,2R,5R)-2,5-dimethylcyclohex-3-ene-1-carbaldehyde

InChI

InChI=1S/C9H14O/c1-7-3-4-8(2)9(5-7)6-10/h3-4,6-9H,5H2,1-2H3/t7-,8+,9+/m0/s1

InChI Key

HPEDKIIUXMEXNR-DJLDLDEBSA-N

Isomeric SMILES

C[C@@H]1C[C@@H]([C@@H](C=C1)C)C=O

Canonical SMILES

CC1CC(C(C=C1)C)C=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.